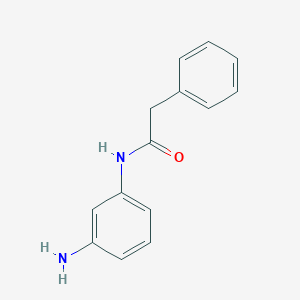

N-(3-aminophenyl)-2-phenylacetamide

Übersicht

Beschreibung

“N-(3-Aminophenyl)acetamide” is a compound with the molecular formula C8H10N2O . It is also known by other names such as 3’-Aminoacetanilide, M-AMINOACETANILIDE, and 3-Acetamidoaniline . It is described as a gray solid .

Molecular Structure Analysis

The molecular structure of “N-(3-Aminophenyl)acetamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11) .

Physical And Chemical Properties Analysis

“N-(3-Aminophenyl)acetamide” has a molecular weight of 150.18 g/mol .

Wissenschaftliche Forschungsanwendungen

1. Mass Spectrometry

- Application : N-(3-aminophenyl)-2-phenylacetamide and its derivatives are used in mass spectrometry experiments to study the fragmentation of protonated compounds .

- Method : The compounds are protonated and then subjected to collision-induced dissociation tandem mass spectrometry experiments . The ions formed through nitrogen-oxygen (N–O) exchange are observed when there is an electron-donating group located at the anilide ring .

- Results : The study found that the rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

2. Synthesis of N-Arylamides

- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of N-arylamides, which are a ubiquitous component of a broad range of natural products and biologically active compounds .

- Method : The synthesis involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines . The requisite amidine substrates are prepared from amines and nitriles by applying the Pinner reaction approach .

- Results : The overall process is the conversion of nitriles to acetanilide and N-arylamides . As an application of the protocol, the preparation of paracetamol from 4-cyanophenol is also described .

3. Synthesis of Europium Complexes

- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of europium complexes .

- Method : The method involves the synthesis, characterization, and study of the photophysical properties of a series of europium complexes based on three aminophenyl-based polyfluorinated β-diketonates .

- Results : The results of the study are not provided in the source .

4. Preparation of Aromatic Polyimides

- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the preparation of aromatic polyimides . These polyimides are soluble in various solvents and exhibit excellent thermal stability, making them attractive for practical applications .

- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .

- Results : The sizes and numbers of alkyl substituents affected the thermal properties, dielectric constants, and solubilities of the polyimides .

5. Sensing Applications

- Application : N-(3-aminophenyl)-2-phenylacetamide is used in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in these applications .

- Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

6. Synthesis of Conductive Molecularly Imprinted Polymers

- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of conductive molecularly imprinted polymers .

- Method : The 3-aminophenyl boronic acid (APBA), pyrrole (Py), polythiophene (PTh), and aniline (ANI)-based electroactive monomers are polymerized to produce these conductive polymers .

- Results : The results of the study are not provided in the source .

4. Preparation of Aromatic Polyimides

- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the preparation of aromatic polyimides . These polyimides are soluble in various solvents and exhibit excellent thermal stability, making them attractive for practical applications .

- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .

- Results : The sizes and numbers of alkyl substituents affected the thermal properties, dielectric constants, and solubilities of the polyimides . The obtained polyimides were soluble in various solvents, such as N -methyl-2-pyrrolidone (NMP), N, N -dimethylacetamide (DMAc), N, N -dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3 ). These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .

5. Sensing Applications

- Application : N-(3-aminophenyl)-2-phenylacetamide is used in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in these applications .

- Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

6. Synthesis of Conductive Molecularly Imprinted Polymers

- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of conductive molecularly imprinted polymers .

- Method : The 3-aminophenyl boronic acid (APBA), pyrrole (Py), polythiophene (PTh), and aniline (ANI)-based electroactive monomers are polymerized to produce these conductive polymers .

- Results : The results of the study are not provided in the source .

Zukünftige Richtungen

Eigenschaften

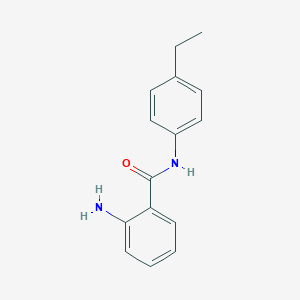

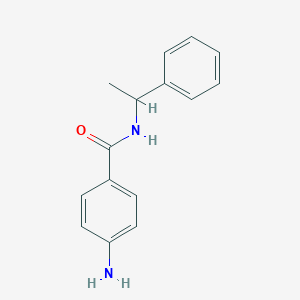

IUPAC Name |

N-(3-aminophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXUGYVWKQUGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429186 | |

| Record name | N-(3-aminophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-2-phenylacetamide | |

CAS RN |

85856-32-2 | |

| Record name | N-(3-aminophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)

![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)